![molecular formula C20H13F5N2O2 B2436438 N-(2,5-二氟苯基)-6-氧代-1-[[3-(三氟甲基)苯基]甲基]吡啶-3-甲酰胺 CAS No. 942009-68-9](/img/structure/B2436438.png)
N-(2,5-二氟苯基)-6-氧代-1-[[3-(三氟甲基)苯基]甲基]吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the synthesis of tipranavir, which also contains a trifluoromethyl group, was achieved using a chiral auxiliary . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride was achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group and a pyridine moiety . These groups are common in many active agrochemical and pharmaceutical ingredients .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound likely involve the use of a chiral auxiliary and the introduction of a trifluoromethyl group .科学研究应用
Agrochemicals
Trifluoromethylpyridines (TFMPs) serve as essential structural motifs in active agrochemical ingredients. Specifically, they contribute to crop protection by acting as pesticides. The first TFMP derivative introduced to the agrochemical market was Fluazifop-butyl, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds help safeguard crops from pests, making them crucial for sustainable agriculture .
Pharmaceuticals
Several TFMP derivatives have made their mark in the pharmaceutical industry. Their unique physicochemical properties, stemming from the fluorine atom and the pyridine moiety, contribute to their biological activities. Currently, five pharmaceutical products containing the TFMP moiety have received market approval, and many more are undergoing clinical trials. Researchers continue to explore novel applications for TFMP derivatives in drug development .
Veterinary Medicine
Beyond human health, TFMP derivatives find applications in veterinary medicine. Two veterinary products containing the TFMP motif have been granted market approval. These compounds play a role in protecting animals and ensuring their well-being .
Intermediate Synthesis
TFMP derivatives serve as valuable intermediates in organic synthesis. Researchers use them to construct more complex molecules, leveraging their unique reactivity and functional groups. The trifluoromethyl group enhances the synthetic versatility of these intermediates .
Vapor-Phase Reactions
The vapor-phase reactions involving TFMPs offer intriguing possibilities. Researchers explore their behavior under specific conditions, leading to novel applications. These reactions can yield unexpected products and contribute to the development of new materials .
Antimicrobial Evaluation
While specific studies on “N-(2,5-difluorophenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide” are limited, its antimicrobial properties warrant investigation. Researchers may explore its effectiveness against various pathogens, potentially leading to new therapeutic agents .
未来方向
属性
IUPAC Name |
N-(2,5-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F5N2O2/c21-15-5-6-16(22)17(9-15)26-19(29)13-4-7-18(28)27(11-13)10-12-2-1-3-14(8-12)20(23,24)25/h1-9,11H,10H2,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOQPMAJZZLTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=C(C=CC2=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F5N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2436355.png)
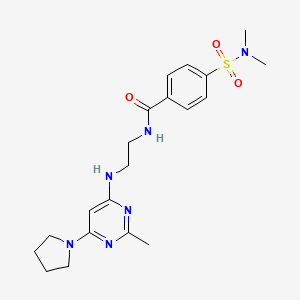

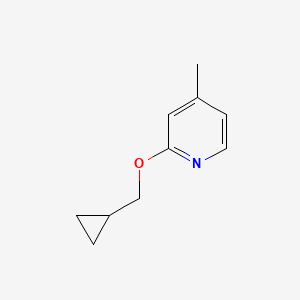
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2436362.png)
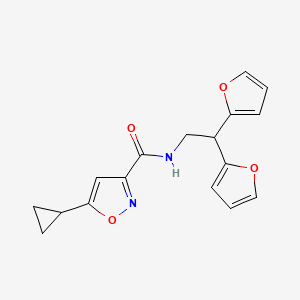

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2436368.png)
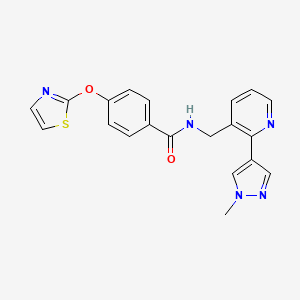
![4-[(4-fluorophenyl)methyl]-1-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2436370.png)
![2-(4-chlorophenoxy)-N'-[(3E)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B2436372.png)
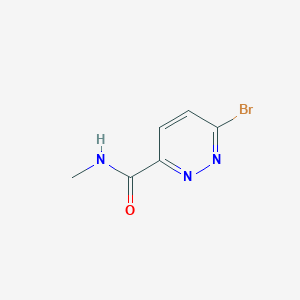
![(E)-3-[5-bromo-2-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2436376.png)
![3-[5-(4-chlorophenyl)-1,3-oxazol-2-yl]-N-(cyanomethyl)propanamide](/img/structure/B2436378.png)